molecular formula C28H30FNO6 B11214437 2-(3,4-dimethoxyphenyl)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(3,4-dimethoxyphenyl)-1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11214437
M. Wt: 495.5 g/mol
InChI Key: CIPDQXVDEMURQE-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-{1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-{1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the fluorophenoxy and isoquinoline moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-{1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-{1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-{1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHOXYPHENETHYLAMINE
  • 4-FLUOROPHENOXYACETIC ACID
  • 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-1-{1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}ETHAN-1-ONE is unique due to its combination of methoxy, fluorophenoxy, and isoquinoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30FNO6

Molecular Weight

495.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C28H30FNO6/c1-32-24-10-5-18(13-25(24)33-2)14-28(31)30-12-11-19-15-26(34-3)27(35-4)16-22(19)23(30)17-36-21-8-6-20(29)7-9-21/h5-10,13,15-16,23H,11-12,14,17H2,1-4H3

InChI Key

CIPDQXVDEMURQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC)OC

Origin of Product

United States

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